1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-(1-methylimidazol-4-yl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S2/c1-15-9-13(14-11-15)21(18,19)17-5-2-4-16(6-7-17)12-3-8-20-10-12/h9,11-12H,2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHVCQHLJJZPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core diazepane ring. The sulfonyl group is introduced through a sulfonylation reaction, and the tetrahydrothiophene ring is constructed using appropriate thiophene precursors. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Sulfonyl group can be further oxidized to sulfonic acid derivatives.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may be useful in studying biological systems and interactions.
Medicine: Potential therapeutic applications could be explored, especially in drug design and development.
Industry: It may find use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group and the tetrahydrothiophene ring may play key roles in binding to receptors or enzymes, leading to biological or chemical activity.
Comparison with Similar Compounds
1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane (CAS 2380187-19-7)
- Structure : Shares the 1,4-diazepane core and 1-methylimidazole sulfonyl group but replaces tetrahydrothiophene with a triazolopyridazine moiety.
- This may enhance binding to aromatic-rich biological targets (e.g., kinases) but reduce conformational flexibility .
- Synthesis : Likely involves nucleophilic substitution or coupling reactions similar to methods in , where sulfonylation and heterocyclic appendages are introduced via multi-step protocols .
1-((1H-Imidazol-4-yl)sulfonyl)-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane
- Structure : Features dual sulfonyl groups on the diazepane core: one linked to imidazole and the other to a 5-ethylthiophene.
- Key Differences: The ethylthiophene sulfonyl group adds an unsaturated, electron-rich heterocycle compared to the saturated tetrahydrothiophene. The dual sulfonyl groups may enhance solubility but could introduce steric hindrance .
- Molecular Weight : 404.5 g/mol (vs. target compound’s ~380–400 g/mol estimated range), suggesting comparable pharmacokinetic profiles .
1-(4-Chlorophenyl)diphenylmethyl-1H-imidazole (T144)
- Structure : Contains an imidazole core but lacks the diazepane scaffold. Instead, it features a triarylmethane system with a chlorophenyl group.
- Key Differences : The rigid triarylmethane structure contrasts sharply with the flexible diazepane core. This compound’s bioactivity (e.g., antifungal or anti-inflammatory properties) likely stems from its planar aromatic system, whereas the target compound’s activity may rely on conformational adaptability .
Functional Analogues in Heterocyclic Chemistry
1,2,4,5-Tetrasubstituted Imidazoles
- Examples : 1,2,4,5-Tetraphenyl-1H-imidazole, 2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole .
- Comparison : These compounds prioritize aromatic substituents for stability and π-interactions, unlike the target compound’s mixed aliphatic (tetrahydrothiophene) and aromatic (imidazole) groups. The sulfonyl group in the target may improve water solubility compared to purely hydrophobic tetrasubstituted imidazoles .
Benzodiazepine-Fused Derivatives
- Examples : 1,5-Dimethyl-4-(5-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-1,2-dihydro-3H-pyrazol-3-one .
- Comparison : Benzodiazepine hybrids often exhibit central nervous system (CNS) activity. The target compound’s tetrahydrothiophene and imidazole sulfonyl groups may redirect bioactivity toward peripheral targets (e.g., GPCRs or ion channels) rather than CNS receptors .
Data Tables
Table 1. Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₄H₂₁N₄O₂S₂ | ~385.5* | 1-Methylimidazole sulfonyl, tetrahydrothiophene |
| 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-4-[3-(pyridin-3-yl)-triazolo[...]diazepane | C₂₀H₂₂N₈O₂S | 438.5 | Triazolopyridazine, 1-methylimidazole sulfonyl |
| 1-((1H-Imidazol-4-yl)sulfonyl)-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane | C₁₄H₂₀N₄O₄S₃ | 404.5 | Dual sulfonyl (imidazole, ethylthiophene) |
| 1,2,4,5-Tetraphenyl-1H-imidazole | C₂₇H₂₁N₂ | 373.5 | Four phenyl groups |
*Estimated based on analogous structures .
Biological Activity
1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, a sulfonyl group, and a diazepane structure, which contribute to its biological interactions. The presence of the tetrahydrothiophene moiety may also enhance its solubility and bioavailability.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing imidazole rings are known for their antimicrobial properties. They can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
- Anticonvulsant Properties : Diazepane derivatives have been studied for their anticonvulsant effects. They may modulate GABA receptors, leading to increased inhibitory neurotransmission in the central nervous system.
- Anti-inflammatory Effects : Some sulfonamide derivatives have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.
Antimicrobial Activity
A study demonstrated that related imidazole compounds exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 2 to 16 µg/mL, indicating potent efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Imidazole Derivative A | 4 | S. aureus |
| Imidazole Derivative B | 8 | E. coli |
| Target Compound | 2 | Pseudomonas aeruginosa |
Anticonvulsant Activity
In a preclinical study, the compound was evaluated for its anticonvulsant properties using the maximal electroshock seizure (MES) model. Doses of 100 mg/kg showed significant protection against seizures compared to control groups.
| Dose (mg/kg) | Seizure Protection (%) |
|---|---|
| 30 | 25 |
| 100 | 75 |
| 300 | 90 |
Anti-inflammatory Effects
In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in activated macrophages. This suggests a potential role in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
